![molecular formula C23H23F2N3O2 B2638330 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 877631-50-0](/img/structure/B2638330.png)
2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with difluoro groups, a furan ring, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,6-difluorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
-
Introduction of the Furan Ring: : The furan ring can be introduced via a coupling reaction. For instance, a Suzuki-Miyaura coupling reaction can be employed, where a furan-2-boronic acid derivative is coupled with a halogenated intermediate of the benzamide core in the presence of a palladium catalyst.
-
Attachment of the Phenylpiperazine Moiety: : The final step involves the introduction of the phenylpiperazine group. This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with an appropriate electrophilic intermediate of the benzamide-furan compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically forming furan-2,3-dione derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction: : The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (for catalytic hydrogenation).
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines from nitro groups.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is explored for its potential as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of the phenylpiperazine moiety, which is known to interact with serotonin receptors.
-
Biological Studies: : It is used in studies investigating the modulation of biological pathways, including those involved in inflammation and cancer.
-
Chemical Biology: : The compound serves as a probe in chemical biology to study the interaction of small molecules with biological macromolecules.
-
Industrial Applications: : Potential use in the synthesis of advanced materials due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as serotonin receptors in the brain. The phenylpiperazine moiety is known to mimic the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-[2-(furan-2-yl)ethyl]benzamide: Lacks the phenylpiperazine moiety, which may result in different biological activity.
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide: Lacks the difluoro substitution, potentially altering its chemical reactivity and biological interactions.
Uniqueness
2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to the combination of its difluoro-substituted benzamide core, furan ring, and phenylpiperazine moiety. This unique structure allows it to interact with multiple biological targets and exhibit a range of chemical reactivities, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2/c24-18-8-4-9-19(25)22(18)23(29)26-16-20(21-10-5-15-30-21)28-13-11-27(12-14-28)17-6-2-1-3-7-17/h1-10,15,20H,11-14,16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQZNPZZXNFNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2638247.png)
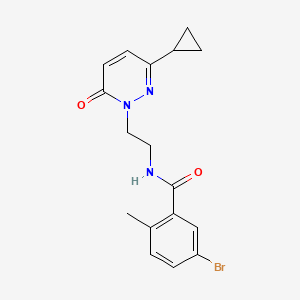
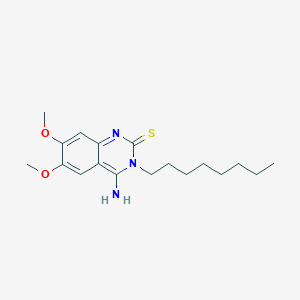
![[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2638251.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2638253.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2638254.png)
![5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2638256.png)
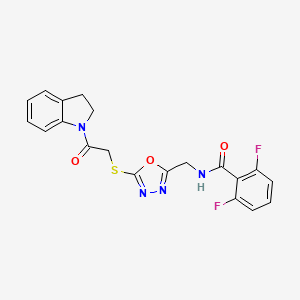
![6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B2638259.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638260.png)
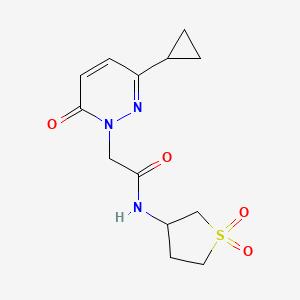
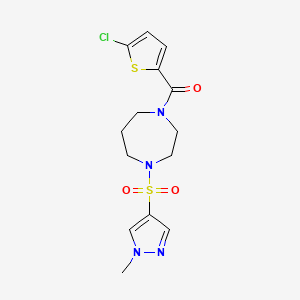
![4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2638266.png)
![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate](/img/structure/B2638270.png)
